Dopamine D₂ Receptor Blockade: 7‑Hydroxyamoxapine vs. 8‑Hydroxyamoxapine
8‑Hydroxy metabolites of loxapine/amoxapine possess only weak dopamine‑D₂ blocking activity, whereas 7‑hydroxyamoxapine is identified as the primary mediator of amoxapine’s neuroleptic‑like effects [1]. In a radioreceptor assay for neuroleptics, amoxapine and particularly 7‑hydroxyamoxapine demonstrated potent neuroleptic‑like activity; the 8‑hydroxy congener was not active in this assay [2]. The differential D₂ engagement is further supported by clinical observations of extrapyramidal side effects attributed to the 7‑hydroxy metabolite [3].
| Evidence Dimension | Dopamine D₂ receptor blockade (functional/qualitative) |
|---|---|
| Target Compound Data | Potent post‑synaptic D₂ blockade; mediates neuroleptic activity |
| Comparator Or Baseline | 8‑Hydroxyamoxapine – weak or negligible D₂ blockade |
| Quantified Difference | Qualitative difference only; 8‑OH metabolites described as “only weak dopamine‑D2 blocking activity” [1] |
| Conditions | Human/rat striatal membranes; radioreceptor assay for neuroleptics [2]; clinical metabolite monitoring [3] |
Why This Matters
For any experiment designed to dissect dopaminergic vs. serotonergic contributions of amoxapine, the 7‑hydroxy metabolite is the indispensable probe; the 8‑hydroxy isomer cannot substitute.
- [1] Cheung SW, Tang SW, Remington G. Simultaneous quantitation of loxapine, amoxapine and their 7‑ and 8‑hydroxy metabolites in plasma by high‑performance liquid chromatography. J Chromatogr. 1991;564(1):213‑221. PMID 1860915. View Source
- [2] Cohen BM, Harris PQ, Altesman RI, Cole JO. Amoxapine: neuroleptic as well as antidepressant? Am J Psychiatry. 1982;139(9):1165‑1167. PMID 6126130. View Source
- [3] Midha KK, Hubbard JW, McKay G, Rawson MJ, Hsia D. The role of metabolites in a bioequivalence study II: amoxapine, 7‑hydroxyamoxapine, and 8‑hydroxyamoxapine. Int J Clin Pharmacol Ther. 1999;37(9):428‑438. PMID 10507241. View Source
